N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core fused to a carboxamide group. The carboxamide nitrogen is substituted with a 1,1-dioxidotetrahydrothiophen-3-ylmethyl moiety, which introduces a sulfone group.
Properties
IUPAC Name |
N-[(1,1-dioxothiolan-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S2/c16-12(13-6-8-3-4-20(17,18)7-8)9-1-2-10-11(5-9)15-19-14-10/h1-2,5,8H,3-4,6-7H2,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDQBERRKXNPXIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1CNC(=O)C2=CC3=NSN=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound, also known as N-[(1,1-dioxothiolan-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide, is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells.
Mode of Action
The compound acts as an activator of the GIRK channels. It interacts with these channels, leading to their activation and subsequent changes in cell excitability.
Biochemical Pathways
The activation of GIRK channels affects various physiological processes. GIRK channels are involved in numerous indications, such as pain perception, epilepsy, reward/addiction, and anxiety. The activation of these channels by the compound could potentially modulate these processes.
Pharmacokinetics
The compound has been evaluated in tier 1 DMPK assays and has shown nanomolar potency as a GIRK1/2 activator. It also has improved metabolic stability over the prototypical urea-based compounds.
Result of Action
The activation of GIRK channels by the compound leads to changes in cell excitability. This could potentially result in modulation of various physiological processes, including pain perception, epilepsy, reward/addiction, and anxiety.
Biochemical Analysis
Biochemical Properties
The compound N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide interacts with GIRK channels, which are key effectors in GPCR signaling pathways that modulate excitability in cells. These channels are tetrameric complexes formed by homo- and heteroassembly among four related subunits.
Cellular Effects
The compound’s influence on cell function is primarily through its interaction with GIRK channels. These channels play a crucial role in regulating heart rate and are broadly expressed in the brain as well as numerous locations in the periphery including the heart, and endocrine tissues.
Molecular Mechanism
This compound exerts its effects at the molecular level as a GIRK channel activator. It displays nanomolar potency as a GIRK1/2 activator.
Temporal Effects in Laboratory Settings
It has been identified to have improved metabolic stability over prototypical urea-based compounds.
Biological Activity
N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide (CAS Number: 1219912-62-5) is a compound that has garnered attention due to its potential biological activities, particularly in the field of cancer research. This article aims to explore the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.
The molecular formula of this compound is , with a molecular weight of approximately 311.4 g/mol. The structure includes a thiadiazole ring which is known for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1219912-62-5 |
| Molecular Formula | C12H13N3O3S2 |
| Molecular Weight | 311.4 g/mol |
Anticancer Activity
Recent studies have indicated that compounds containing the thiadiazole moiety exhibit significant anticancer properties. The biological activity of this compound has been evaluated against various cancer cell lines using assays such as the MTT and SRB assays.
Case Studies
- Cytotoxicity Assays : In vitro studies demonstrated that this compound showed promising cytotoxic effects against several cancer cell lines including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). The IC50 values were reported to be significantly lower than those of standard chemotherapeutic agents like doxorubicin, indicating a strong potential for further development.
-
Mechanism of Action : The anticancer mechanisms were investigated through various approaches:
- Cell Cycle Analysis : The compound was found to induce cell cycle arrest in the G2/M phase.
- Apoptosis Induction : Annexin V-FITC assays revealed increased apoptosis in treated cells, with alterations in key apoptotic proteins such as Bax and Bcl-2.
- Molecular Docking Studies : Docking studies suggested that the compound interacts effectively with targets involved in tumorigenesis, including EGFR and other kinases.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other thiadiazole derivatives:
| Compound Name | IC50 (µM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| This compound | 4.37 | HepG2 | Apoptosis induction |
| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative | 8.03 | A549 | EGFR inhibition |
| Another benzo[d][1,3]dioxol derivative | 2.38 | HCT116 | Cell cycle arrest |
Comparison with Similar Compounds
Key Comparative Data
Research Findings and Implications
- Electronic Properties: The benzo[c][1,2,5]thiadiazole core in the target compound likely enhances electron-accepting capacity compared to imidazo[2,1-b]thiazole or monocyclic thiadiazoles, making it suitable for applications requiring charge transfer (e.g., organic electronics) .
- Bioactivity Potential: While direct biological data for the target compound is lacking, structural analogs like ND-11564 and thiazole-5-carboxamides suggest that tuning substituents (e.g., sulfone vs. trifluoromethyl groups) could optimize pharmacokinetics or target engagement .
- Synthetic Accessibility: The compound’s synthesis likely parallels established carboxamide coupling methods, but the sulfone group may require specialized oxidation steps, adding complexity compared to non-oxidized analogs .
Q & A
What are the critical considerations for designing a multi-step synthesis route for this compound?
The synthesis of this compound involves a sequence of reactions requiring precise control of reaction conditions. For example, palladium-catalyzed coupling reactions must be performed under inert atmospheres (e.g., nitrogen or argon) to avoid catalyst deactivation . Key steps include:
- Sulfone formation : Oxidation of tetrahydrothiophene derivatives using hydrogen peroxide or m-chloroperbenzoic acid to achieve the 1,1-dioxide moiety.
- Amide coupling : Activation of the benzo[c][1,2,5]thiadiazole-5-carboxylic acid using carbodiimides (e.g., EDC/HOBt) for nucleophilic attack by the tetrahydrothiophen-3-ylmethylamine intermediate.
- Purification : Column chromatography with optimized solvent systems (e.g., ethyl acetate/hexane gradients) and recrystallization to ensure ≥95% purity.
Methodological validation includes monitoring reaction progress via TLC and confirming intermediate structures via -NMR and mass spectrometry .
How can crystallographic studies resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction (SC-XRD) is critical for resolving bond angles, stereochemistry, and intermolecular interactions. For example:
- Hydrogen bonding : The carboxamide group may form hydrogen bonds with adjacent heteroatoms (e.g., sulfur or nitrogen), influencing molecular packing.
- Sulfone geometry : The tetrahedral geometry of the sulfone group can be confirmed, with bond lengths (C–S=O) typically around 1.43–1.47 Å .
- Torsional strain : Analysis of the tetrahydrothiophene ring conformation (e.g., chair vs. envelope) to assess steric effects.
SC-XRD data should be complemented by -NMR and IR spectroscopy to validate functional groups .
What experimental strategies address discrepancies in reported biological activity data for this compound?
Contradictions in bioactivity (e.g., antimicrobial IC values across studies) often arise from variations in:
- Assay conditions : Differences in pH, solvent (DMSO vs. aqueous buffers), or cell lines (e.g., Gram-positive vs. Gram-negative bacteria).
- Compound purity : Impurities ≥5% can skew results; validate purity via HPLC with photodiode array detection .
- Positive controls : Use standardized reference compounds (e.g., ciprofloxacin for antibacterial assays) to calibrate activity thresholds.
Advanced approaches include dose-response curve normalization and molecular docking to correlate activity with structural features (e.g., sulfone group’s electron-withdrawing effects) .
How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
SAR studies should systematically modify:
- Tetrahydrothiophene substituents : Replace the methyl group with bulkier alkyl chains to assess steric effects on target binding.
- Sulfone vs. sulfide : Compare the 1,1-dioxide moiety with non-oxidized analogs to evaluate oxidation’s role in activity.
- Carboxamide linker : Introduce methyl or fluorine substituents on the benzothiadiazole core to modulate electronic properties.
Biological testing in parallel with computational docking (e.g., AutoDock Vina) can identify key interactions (e.g., hydrogen bonding with bacterial DNA gyrase) .
What analytical techniques are essential for characterizing degradation products under physiological conditions?
To assess stability in simulated biological environments (e.g., pH 7.4 buffer at 37°C):
- LC-MS/MS : Identify degradation products (e.g., hydrolysis of the carboxamide to carboxylic acid).
- -NMR kinetic studies : Monitor real-time degradation rates under varying pH and temperature.
- Circular dichroism : Detect chiral degradation byproducts if stereocenters are present.
Forced degradation studies (e.g., exposure to UV light or oxidizing agents) can predict metabolic pathways .
How do computational methods enhance understanding of this compound’s mechanism of action?
Molecular dynamics (MD) simulations and density functional theory (DFT) calculations can:
- Predict binding modes : Simulate interactions with enzymes like topoisomerase IV (target for antimicrobial activity).
- Electrostatic potential mapping : Highlight regions of high electron density (e.g., sulfone groups) for nucleophilic attack.
- ADMET profiling : Estimate solubility, permeability, and cytochrome P450 interactions using tools like SwissADME .
What strategies mitigate challenges in scaling up synthesis for preclinical studies?
- Catalyst optimization : Replace homogeneous palladium catalysts with heterogeneous alternatives (e.g., Pd/C) for easier recovery.
- Flow chemistry : Implement continuous-flow reactors for exothermic reactions (e.g., sulfone oxidation) to improve safety and yield.
- Quality-by-design (QbD) : Use design of experiments (DoE) to identify critical process parameters (e.g., temperature, solvent ratios) .
How can isotopic labeling (e.g., 14C^{14}C14C) track metabolic pathways in vivo?
- Synthesis of labeled analogs : Introduce at the carboxamide carbonyl group via -mediated coupling.
- Autoradiography : Track tissue distribution in rodent models.
- Mass balance studies : Quantify excreted metabolites in urine and feces to identify major clearance pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
